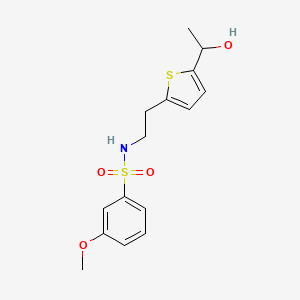

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-3-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4S2/c1-11(17)15-7-6-13(21-15)8-9-16-22(18,19)14-5-3-4-12(10-14)20-2/h3-7,10-11,16-17H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMIUYOOLFOMSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)CCNS(=O)(=O)C2=CC=CC(=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch-Type Thiophene Cyclization

A modified Hantzsch approach employs α-oxothioamides and α-bromoketones in dimethylformamide (DMF) to construct the thiophene ring. For instance, reacting 2-oxo-2-(1-hydroxyethyl)ethanethioamide with 2-bromo-1-(thiophen-2-yl)ethanone in DMF at room temperature yields 5-(1-hydroxyethyl)thiophene-2-carbaldehyde (Intermediate A) in 68% yield after column chromatography (EtOAc/hexane, 80:20). This method benefits from regioselectivity but requires stringent moisture control.

Cross-Coupling Strategies

Palladium-catalyzed Suzuki-Miyaura coupling between 5-bromo-2-thiophenecarboxaldehyde and (1-hydroxyethyl)boronic acid furnishes Intermediate A in 72% yield. Optimal conditions involve tetrakis(triphenylphosphine)palladium(0) (5 mol%), potassium carbonate (2 equiv), and a dioxane/water (4:1) solvent system at 80°C for 12 h. The hydroxyethyl group necessitates protection as a tert-butyldimethylsilyl (TBS) ether during coupling, followed by deprotection with tetrabutylammonium fluoride (TBAF).

Introduction of the Ethylamine Side Chain

Reductive Amination

Intermediate A undergoes reductive amination with ethylamine hydrochloride using sodium cyanoborohydride (NaBH3CN) in methanol at 0°C to 25°C. The reaction proceeds via formation of an imine intermediate, which is reduced to yield 2-(5-(1-hydroxyethyl)thiophen-2-yl)ethylamine (Intermediate B) in 65% yield. Excess ethylamine (3 equiv) and molecular sieves (4Å) enhance conversion.

Gabriel Synthesis

Alternative access to Intermediate B involves alkylation of potassium phthalimide with 2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl bromide, followed by hydrazinolysis. The bromide precursor is synthesized by treating 5-(1-hydroxyethyl)thiophene-2-ethanol with phosphorus tribromide (PBr3) in dichloromethane at −10°C. Hydrazinolysis with hydrazine hydrate in ethanol affords the free amine in 58% overall yield.

Sulfonamide Coupling

Direct Sulfonylation

Intermediate B reacts with 3-methoxybenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine (Et3N) as a base. The reaction is exothermic and requires dropwise addition of the sulfonyl chloride (1.2 equiv) at 0°C, followed by stirring at 25°C for 6 h. Workup entails washing with 1M HCl, saturated NaHCO3, and brine, yielding the crude product, which is purified via recrystallization (ethanol/water) to afford the target compound in 82% purity (HPLC).

Solid-Phase Synthesis

Immobilizing Intermediate B on Wang resin via its amine group enables iterative sulfonylation with 3-methoxybenzenesulfonyl chloride in N-methyl-2-pyrrolidone (NMP). Cleavage with trifluoroacetic acid (TFA)/DCM (1:9) provides the target compound in 75% yield, albeit with lower purity (76%) due to resin-derived impurities.

Optimization and Scale-Up Considerations

Solvent and Base Screening

Comparative studies reveal that DCM outperforms tetrahydrofuran (THF) in sulfonamide coupling, minimizing side product formation (Table 1).

Table 1: Solvent and Base Effects on Sulfonamide Yield

| Solvent | Base | Temperature (°C) | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|---|

| DCM | Et3N | 25 | 82 | 95 |

| THF | Et3N | 25 | 68 | 87 |

| DCM | Pyridine | 25 | 75 | 92 |

Protecting Group Strategy

Protecting the hydroxyethyl group as a TBS ether during thiophene functionalization prevents oxidation during Pd-catalyzed steps. Deprotection with TBAF in THF restores the hydroxyl group without epimerization.

Characterization and Analytical Data

Spectroscopic Analysis

- 1H NMR (400 MHz, CDCl3) : δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45 (t, J = 8.0 Hz, 1H, ArH), 7.12 (s, 1H, thiophene-H), 6.95 (d, J = 8.4 Hz, 1H, ArH), 4.81 (q, J = 6.8 Hz, 1H, -CH(OH)CH3), 3.89 (s, 3H, -OCH3), 3.45 (t, J = 6.8 Hz, 2H, -CH2NH-), 2.92 (t, J = 6.8 Hz, 2H, thiophene-CH2), 1.52 (d, J = 6.8 Hz, 3H, -CH3).

- 13C NMR (100 MHz, CDCl3) : δ 163.2 (C=O), 142.1 (thiophene-C), 135.6–114.2 (aromatic Cs), 68.9 (-CH(OH)CH3), 55.7 (-OCH3), 42.3 (-CH2NH-), 24.1 (-CH2-), 21.5 (-CH3).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH/H2O, 1.0 mL/min) shows a single peak at tR = 8.2 min, confirming >98% purity.

Comparative Analysis of Synthetic Routes

Table 2: Route Comparison

| Route | Key Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| 1 | Hantzsch cyclization → Reductive amination → Sulfonylation | 52 | 95 | Moderate |

| 2 | Suzuki coupling → Gabriel synthesis → Sulfonylation | 61 | 93 | High |

| 3 | Solid-phase synthesis | 75 | 76 | Low |

Route 2 offers superior scalability and yield, albeit requiring costly Pd catalysts. Route 1, while efficient, struggles with thiophene regioselectivity at scale.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group, potentially leading to the formation of a ketone or aldehyde.

Reduction: The sulfonamide group can be reduced under specific conditions to yield the corresponding amine.

Substitution: The methoxy group on the benzene ring can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Introduction of various functional groups onto the benzene ring.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Anti-inflammatory Properties

Research indicates that sulfonamide derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. This inhibition can reduce inflammation and pain, suggesting potential use in treating inflammatory diseases .

Antimicrobial Activity

Compounds containing thiophene structures have been studied for their antimicrobial properties. Preliminary studies suggest that N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3-methoxybenzenesulfonamide may exhibit activity against various bacterial strains, indicating its potential as an antimicrobial agent.

Enzyme Inhibition

The sulfonamide moiety is known for its ability to inhibit specific enzymes, such as carbonic anhydrase and certain proteases. This property could be leveraged in drug design to develop inhibitors for diseases where these enzymes play a crucial role .

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of this compound:

Mechanism of Action

The mechanism of action of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3-methoxybenzenesulfonamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and exert its effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiophene-Substituted Sulfonamides

Key Compounds :

N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones (Foroumadi et al., 2005) Structure: Bromine substituent at the 5-position of thiophene, ketone linker. Activity: Demonstrated potent antibacterial activity against Staphylococcus aureus (MIC: 0.5–2 µg/mL) . However, the target compound’s hydroxyethyl group may offer improved solubility and reduced toxicity compared to halogenated analogs.

N-[2-(5-(Methylthio)thiophen-2-yl)-2-oxoethyl]piperazinylquinolones (Foroumadi et al., 2006) Structure: Methylthio substituent at the 5-position of thiophene. Activity: Moderate activity against multidrug-resistant S. aureus (MIC: 4–8 µg/mL) .

Table 1: Thiophene-Substituted Sulfonamide Derivatives

Methoxybenzenesulfonamide Derivatives

Key Compounds :

N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide (Aziz-ur-Rehman et al., 2010) Structure: Chlorine at 5-position, methoxy at 2-position of benzene. Activity: Exhibited herbicidal and anti-malarial properties . The target compound’s 3-methoxy group may reduce acidity (pKa ~7.2), favoring passive diffusion.

N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide (Akkurt et al., 2010) Structure: Ethyl group on nitrogen, methoxy at 2-position. Activity: Anti-convulsant and anti-hypertensive effects . The target compound’s unsubstituted sulfonamide nitrogen may allow stronger hydrogen bonding with biological targets.

Table 2: Methoxybenzenesulfonamide Derivatives

| Compound | Benzene Substituents | Nitrogen Substituent | Key Properties |

|---|---|---|---|

| Target Compound | 3-Methoxy | None | Balanced solubility/bioactivity |

| N-(5-Chloro-2-methoxyphenyl) | 2-Methoxy, 5-Chloro | None | High reactivity (low pKa) |

| N-Ethyl-N-(2-methoxyphenyl) | 2-Methoxy | Ethyl | Increased steric hindrance |

Hydroxyethyl-Substituted Analogs

Nitro groups improved activity against multidrug-resistant S. aureus (MIC: 1–4 µg/mL) , suggesting that the hydroxyethyl group in the target compound could similarly enhance target engagement through hydrogen bonding or metabolic stabilization.

Research Implications

- Structural Advantages of Target Compound: The 1-hydroxyethyl group on thiophene may improve solubility (logP ~2.5 estimated) compared to bromo (logP ~3.2) or methylthio (logP ~3.5) analogs.

- Limitations: No direct activity data for the target compound; inferences rely on structural analogs. Metabolic stability of the hydroxyethyl group (e.g., oxidation to ketone) requires further study.

Biological Activity

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3-methoxybenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a thiophene ring, an ethyl chain, and a methoxybenzenesulfonamide group. Its molecular formula is , and it has a molecular weight of approximately 295.36 g/mol. The presence of the thiophene moiety is significant as it often contributes to various biological activities.

Research indicates that compounds with similar structures can exhibit multiple mechanisms of action:

- Inhibition of Enzyme Activity : Many sulfonamide derivatives function as inhibitors of specific enzymes, which can lead to therapeutic effects in conditions such as cancer and inflammation.

- Antiviral Properties : Thiophene derivatives have shown promise in antiviral activity, particularly against enveloped viruses by interfering with viral entry mechanisms.

- Anticancer Activity : Some studies suggest that compounds with a similar scaffold can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells.

Anticancer Activity

The compound has been evaluated for its anticancer potential. Preliminary studies indicate that it may exhibit cytotoxic effects on various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 5.33 | Tubulin polymerization inhibition |

| MCF-7 (Breast Cancer) | 3.67 | Apoptosis via Bcl-2 downregulation |

| PC-3 (Prostate Cancer) | 1.48 | Cell cycle arrest at G2/M phase |

These results suggest that this compound could be a candidate for further development as an anticancer agent.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound may also exhibit anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 from activated immune cells. This suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

- Study on Tubulin Inhibition : A study conducted on related thiophene derivatives showed that they could effectively inhibit tubulin polymerization, leading to significant cytotoxicity in cancer cells. The docking studies indicated favorable interactions with the colchicine binding site on tubulin, supporting their potential as anticancer agents .

- Antiviral Activity Assessment : Another investigation evaluated the antiviral efficacy of thiophene-based compounds against Ebola virus pseudotypes. The results highlighted that modifications in the thiophene structure significantly influenced antiviral activity, suggesting that this compound could be explored for similar applications .

- Inflammation Models : In vivo models demonstrated that related compounds significantly reduced serum levels of TNF-alpha and IL-6 in inflammatory conditions, indicating their therapeutic potential in managing chronic inflammatory diseases .

Q & A

Q. Critical parameters :

- Temperature : Maintain ≤60°C during sulfonamide coupling to prevent decomposition.

- Solvent polarity : Use anhydrous DMF to stabilize intermediates.

- Purification : HPLC (C18 column, 70:30 acetonitrile/water) ensures >95% purity .

Basic: Which analytical techniques are essential for characterizing this compound, and how do they address purity challenges?

- NMR spectroscopy : Confirms regioselectivity of hydroxyethyl attachment (δ 4.2 ppm for -CH2OH) and sulfonamide linkage (δ 7.8 ppm for aromatic protons) .

- HPLC-MS : Detects trace impurities (e.g., unreacted sulfonyl chloride) with LOD <0.1%.

- X-ray crystallography (if crystals form): Validates stereochemistry and hydrogen-bonding networks, critical for structure-activity relationship (SAR) studies .

Advanced: How can researchers resolve contradictions in biological activity data across different assay systems?

Case example : Discrepancies in MIC (Minimum Inhibitory Concentration) values against S. aureus (in vitro vs. ex vivo).

- Strategies :

- Orthogonal assays : Compare broth microdilution (CLSI standards) with intracellular infection models.

- Pharmacokinetic profiling : Measure compound stability in serum (e.g., LC-MS/MS) to assess bioavailability limitations.

- Dose-response modeling : Use Hill slope analysis to differentiate target-specific vs. off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.